molecular formula C16H17NO5 B5125209 1-[3-(3-methoxyphenoxy)propoxy]-2-nitrobenzene

1-[3-(3-methoxyphenoxy)propoxy]-2-nitrobenzene

Cat. No.: B5125209
M. Wt: 303.31 g/mol
InChI Key: XTXWQZJVCLLLHB-UHFFFAOYSA-N
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Description

1-[3-(3-methoxyphenoxy)propoxy]-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a methoxyphenoxypropoxy substituent

Properties

IUPAC Name

1-[3-(3-methoxyphenoxy)propoxy]-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-20-13-6-4-7-14(12-13)21-10-5-11-22-16-9-3-2-8-15(16)17(18)19/h2-4,6-9,12H,5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXWQZJVCLLLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCOC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(3-methoxyphenoxy)propoxy]-2-nitrobenzene typically involves a multi-step process. One common synthetic route includes the following steps:

    Etherification: The formation of the methoxyphenoxypropoxy substituent involves the reaction of 3-methoxyphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.

    Coupling: The final step involves coupling the nitrobenzene derivative with the methoxyphenoxypropoxy intermediate under suitable conditions, often using a catalyst such as palladium on carbon.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and alternative solvents.

Chemical Reactions Analysis

1-[3-(3-methoxyphenoxy)propoxy]-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group is converted to a hydroxyl group (-OH) using oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions include amino derivatives, substituted phenoxy compounds, and hydroxylated derivatives.

Scientific Research Applications

1-[3-(3-methoxyphenoxy)propoxy]-2-nitrobenzene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic effects.

    Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-[3-(3-methoxyphenoxy)propoxy]-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenoxypropoxy substituent may also play a role in modulating the compound’s activity by influencing its binding affinity to target proteins and enzymes.

Comparison with Similar Compounds

1-[3-(3-methoxyphenoxy)propoxy]-2-nitrobenzene can be compared with similar compounds such as:

    1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene:

    1-[3-(4-methoxyphenoxy)propoxy]-2-nitrobenzene: The position of the methoxy group on the phenoxy ring is different, which can influence the compound’s chemical properties and biological activities.

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